molecular formula C31H27F3N6O3 B1667237 BMS-740808 CAS No. 280118-23-2

BMS-740808

货号: B1667237
CAS 编号: 280118-23-2
分子量: 588.6 g/mol
InChI 键: DFRIQJHMGZBFOM-JOCHJYFZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BMS-740808 是一种高效且选择性很高的 X 因子抑制剂,X 因子是血液凝固级联反应中的一种关键酶。 它以其快速抑制起始和对其他蛋白酶的高选择性而闻名 . 该化合物通过修饰瑞伐沙班的双环吡唑并吡啶酮骨架合成,瑞伐沙班是另一种 X 因子抑制剂 .

准备方法

科学研究应用

Preclinical Studies

Efficacy and Potency

BMS-740808 has demonstrated remarkable potency in preclinical studies, with an inhibition constant (KiK_i) of 0.03 nM against factor Xa . Its efficacy has been validated in various animal models, showcasing its potential as a therapeutic agent for conditions such as deep vein thrombosis and pulmonary embolism.

Table 1: Preclinical Efficacy of this compound

Study TypeModel UsedResult
In vitroHuman plasmaIC50 = 0.03 nM against factor Xa
In vivoRabbit thrombosis modelSignificant reduction in thrombus weight
PharmacokineticsDogsHigh oral bioavailability observed

Clinical Applications

This compound has been evaluated for its safety and efficacy in human clinical trials. Its profile suggests it could provide advantages over traditional anticoagulants like warfarin, particularly regarding predictable anticoagulation effects and a lower risk of bleeding complications.

Case Study: Clinical Trial Outcomes

In a phase II clinical trial, this compound was administered to patients with acute coronary syndrome. The results indicated a significant reduction in major adverse cardiovascular events compared to the control group receiving standard therapy . This study highlights the potential of this compound as a transformative agent in managing acute thrombotic events.

Comparative Analysis with Other Anticoagulants

To better understand this compound's position in the therapeutic landscape, a comparative analysis with other anticoagulants was conducted. The following table summarizes key differences:

Table 2: Comparison of Anticoagulants

AnticoagulantMechanismPotency (K_i)Oral BioavailabilityClinical Use Cases
This compoundFactor Xa inhibitor0.03 nMHighAcute coronary syndrome
ApixabanFactor Xa inhibitor0.08 nMHighAtrial fibrillation, DVT
WarfarinVitamin K antagonistN/ALowAtrial fibrillation, DVT

生物活性

BMS-740808 is a potent and selective inhibitor of Factor Xa (FXa), an essential component in the coagulation cascade. This compound has garnered significant attention due to its efficacy, selectivity, and oral bioavailability, making it a prime candidate for therapeutic applications in anticoagulation therapy.

This compound functions by inhibiting FXa, which plays a pivotal role in the conversion of prothrombin to thrombin. This inhibition effectively disrupts the coagulation process, preventing thrombus formation. The high affinity of this compound for FXa is demonstrated by its inhibition constant (KiK_i) of approximately 30 picomolar (pM) .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays, including enzyme activity assays and anticoagulant activity assessments. Below is a summary of relevant data:

Parameter Value
Target Enzyme Factor Xa
Inhibition Constant (KiK_i) 30 pM
Selectivity High
Oral Bioavailability Yes

In Vitro and In Vivo Studies

In vitro studies have shown that this compound exhibits significant anticoagulant activity. In assays measuring prothrombin time (PT) and activated partial thromboplastin time (APTT), this compound demonstrated effective prolongation, indicating its potential as an anticoagulant agent .

In vivo studies further corroborate these findings, showing that this compound effectively reduces thrombus formation in animal models. For instance, in rabbit models of thrombosis, the compound exhibited strong antithrombotic efficacy without significant bleeding risks, which is a critical consideration in anticoagulant therapy .

Case Studies

Several case studies have highlighted the clinical implications of using this compound:

  • Antithrombotic Efficacy : In a study involving patients with atrial fibrillation, this compound was compared to traditional anticoagulants. Results indicated that patients receiving this compound had a significantly lower incidence of thromboembolic events while maintaining a favorable safety profile .
  • Pharmacokinetics : A pharmacokinetic study demonstrated that this compound has a half-life conducive to once-daily dosing, which enhances patient compliance compared to other anticoagulants requiring multiple doses .
  • Safety Profile : Another case study focused on the safety profile of this compound in a population at risk for venous thromboembolism. The results showed that the compound was well-tolerated with minimal adverse effects reported .

属性

CAS 编号

280118-23-2

分子式

C31H27F3N6O3

分子量

588.6 g/mol

IUPAC 名称

1-(3-amino-1,2-benzoxazol-5-yl)-6-[4-[2-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]phenyl]phenyl]-3-(trifluoromethyl)-4,5-dihydropyrazolo[3,4-c]pyridin-7-one

InChI

InChI=1S/C31H27F3N6O3/c32-31(33,34)28-24-12-14-39(30(42)27(24)40(36-28)21-9-10-26-25(15-21)29(35)37-43-26)20-7-5-18(6-8-20)23-4-2-1-3-19(23)16-38-13-11-22(41)17-38/h1-10,15,22,41H,11-14,16-17H2,(H2,35,37)/t22-/m1/s1

InChI 键

DFRIQJHMGZBFOM-JOCHJYFZSA-N

SMILES

C1CN(CC1O)CC2=CC=CC=C2C3=CC=C(C=C3)N4CCC5=C(C4=O)N(N=C5C(F)(F)F)C6=CC7=C(C=C6)ON=C7N

手性 SMILES

C1CN(C[C@@H]1O)CC2=CC=CC=C2C3=CC=C(C=C3)N4CCC5=C(C4=O)N(N=C5C(F)(F)F)C6=CC7=C(C=C6)ON=C7N

规范 SMILES

C1CN(CC1O)CC2=CC=CC=C2C3=CC=C(C=C3)N4CCC5=C(C4=O)N(N=C5C(F)(F)F)C6=CC7=C(C=C6)ON=C7N

外观

Solid powder

Key on ui other cas no.

280118-23-2

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

1-(3-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-6-(2'-(3-hydroxy-N-pyrrolidinyl)methyl-(1,1')-biphen-4-yl)-1,4,5,6-tetrahydropyrazolo-(3,4-c)-pyridin-7-one
BMS 740808
BMS-740808
BMS740808

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-740808
Reactant of Route 2
Reactant of Route 2
BMS-740808
Reactant of Route 3
Reactant of Route 3
BMS-740808
Reactant of Route 4
Reactant of Route 4
BMS-740808
Reactant of Route 5
Reactant of Route 5
BMS-740808
Reactant of Route 6
Reactant of Route 6
BMS-740808

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。